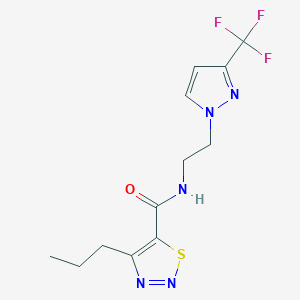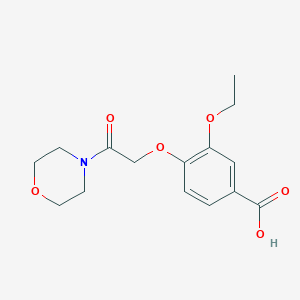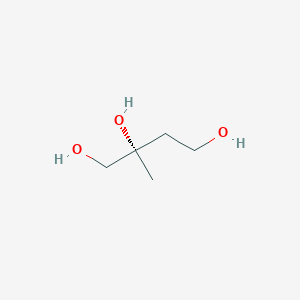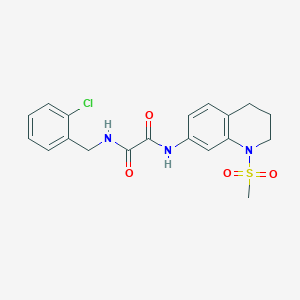![molecular formula C27H25NO4 B2946514 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866588-40-1](/img/structure/B2946514.png)
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by its complex structure, which includes an ethoxy group, a methoxyphenylmethyl group, and a methylbenzoyl group attached to a dihydroquinolinone core
Preparation Methods
The synthesis of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step synthetic route. The key steps typically involve the formation of the quinolinone core followed by the introduction of the substituents. One common approach is the condensation of an appropriate aniline derivative with an ethyl acetoacetate derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional carbonyl or hydroxyl groups, while reduction may produce dihydroquinolinone derivatives with altered substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Quinolinone derivatives, including this compound, have shown promise as bioactive molecules with potential therapeutic applications. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential as a drug candidate has been explored due to its ability to interact with specific biological targets. Research has focused on its efficacy and safety in preclinical and clinical studies.
Industry: In the materials science field, the compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives to highlight its uniqueness. Similar compounds include:
5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: This compound shares structural similarities but differs in its core structure and substituents, leading to distinct chemical and biological properties.
6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one: A closely related compound with a different position of the methoxy group, which may result in variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-32-22-13-14-25-23(15-22)27(30)24(26(29)20-9-5-18(2)6-10-20)17-28(25)16-19-7-11-21(31-3)12-8-19/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBANUFUWLDUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946432.png)
![2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methyl-1,3-thiazole](/img/structure/B2946433.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2946436.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2946438.png)


![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)





